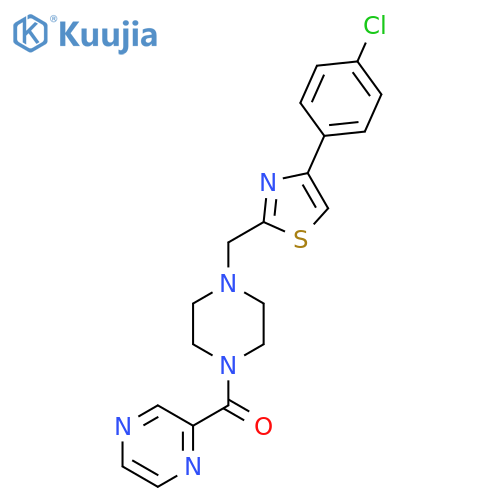Cas no 1207046-66-9 (2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine)

1207046-66-9 structure
商品名:2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine
2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine
- 2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine
- [4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-pyrazin-2-ylmethanone
- VU0643857-1
- F5461-2168
- AKOS024509303
- 1207046-66-9
- (4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone
-
- インチ: 1S/C19H18ClN5OS/c20-15-3-1-14(2-4-15)17-13-27-18(23-17)12-24-7-9-25(10-8-24)19(26)16-11-21-5-6-22-16/h1-6,11,13H,7-10,12H2
- InChIKey: OQNWETVUYSGXJU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=CSC(CN2CCN(C(C3C=NC=CN=3)=O)CC2)=N1
計算された属性
- せいみつぶんしりょう: 399.0920591g/mol
- どういたいしつりょう: 399.0920591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5461-2168-3mg |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5461-2168-1mg |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5461-2168-2μmol |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5461-2168-2mg |
2-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine-1-carbonyl)pyrazine |
1207046-66-9 | 2mg |
$88.5 | 2023-09-10 |
2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
5. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831
1207046-66-9 (2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
